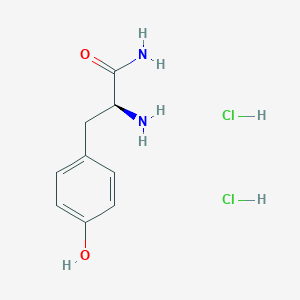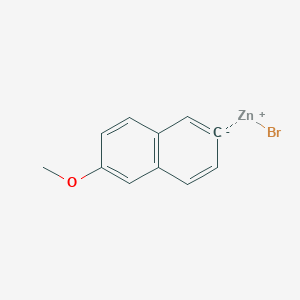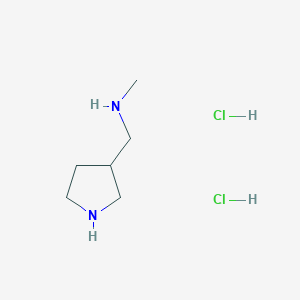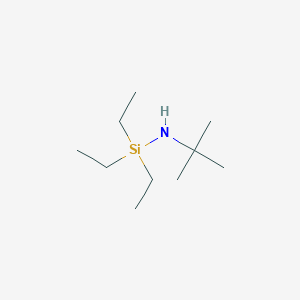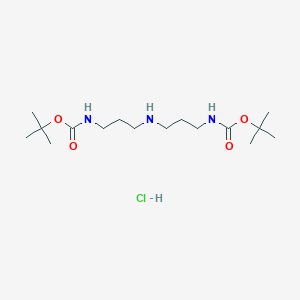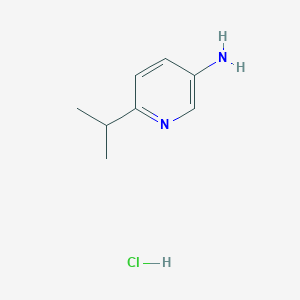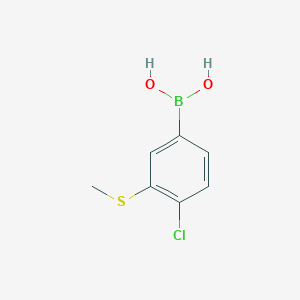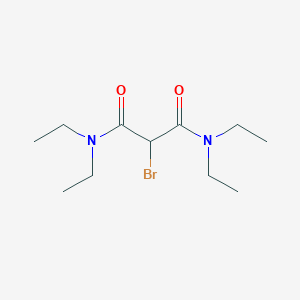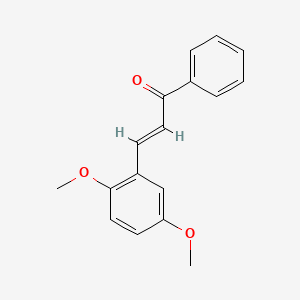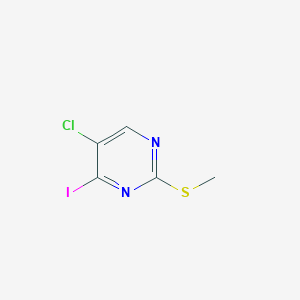
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF can be represented by the InChI string:InChI=1S/C10H11O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,5-8H,1,3,9H2;1H;/q-1;;+2/p-1 . The Canonical SMILES representation is C=CCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] .
Applications De Recherche Scientifique
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF is widely used in the laboratory for organic synthesis reactions, including the synthesis of pharmaceuticals and other fine chemicals. It is also used for the synthesis of organometallic complexes and for the preparation of organometallic polymers. In addition, this compound has been used to synthesize a variety of other compounds, including polymers and organometallic complexes.
Mécanisme D'action
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF is an organometallic compound that acts as a reagent in the synthesis of various organic compounds. The reaction of 3,4,5-trifluorophenyl bromide and magnesium in THF produces a white, crystalline solid that is soluble in organic solvents. The reaction produces a magnesium-bromide bond, which is then used to form various organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. It is not known to be toxic and is generally regarded as safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF in laboratory experiments is its low cost and ease of use. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not soluble in water, which can limit its use in some experiments.
Orientations Futures
The use of 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF in laboratory experiments is likely to continue to grow as more compounds are synthesized using this reagent. In addition, further research is needed to explore the potential applications of this compound in the pharmaceutical and fine chemical industries. Future research should also focus on the development of new methods for synthesizing compounds using this compound. Finally, further research should be conducted to investigate the potential toxicological effects of this compound.
Méthodes De Synthèse
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF can be synthesized from the reaction of 3,4,5-trifluorophenyl bromide and magnesium in tetrahydrofuran (THF) solution. The reaction is typically carried out at room temperature and is complete within 5-10 minutes. The reaction produces a white, crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h2-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGZAETVYGZBDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


